molecular formula C24H19N3O6S B2835013 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate CAS No. 851093-28-2

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate

Cat. No.: B2835013
CAS No.: 851093-28-2
M. Wt: 477.49
InChI Key: ASIXKLNAQZGFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate, provided for research purposes. It is a synthetic intermediate based on a pyrazole scaffold, a heterocyclic system of significant interest in medicinal and synthetic chemistry . The structure incorporates a 4-tolylsulfonyl group and a 4-nitrobenzoate ester, functional groups that are valuable for further chemical modifications and structure-activity relationship (SAR) studies. The molecular formula is C25H21N3O6S and it has a molecular weight of 491.52 g/mol . Pyrazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . Some pyrazole-based compounds have demonstrated cytotoxic effects on various human cancer cell lines, with research indicating the activation of cell death pathways such as p53-mediated apoptosis . Furthermore, certain derivatives, particularly those with phenolic hydroxyl groups, have shown potent radical scavenging (antioxidant) activities, which is an area of active investigation for its relationship to cytoprotective and anticancer effects . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a standard in biochemical screening. It is strictly for laboratory research use. This product is labeled with the required "For Research Use Only" designation and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-16-8-14-21(15-9-16)34(31,32)22-17(2)25-26(19-6-4-3-5-7-19)23(22)33-24(28)18-10-12-20(13-11-18)27(29)30/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIXKLNAQZGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell cycle regulation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole derivatives (Table 1), focusing on substituent effects:

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight R1 (Sulfonyl/Sulfanyl) R2 (Ester/Sulfonate) Key Features References
Target Compound C24H19N3O6S 477.49 4-Methylbenzenesulfonyl 4-Nitrobenzoate Nitro group enhances polarity; sulfonyl aids crystallinity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate C25H21N3O7S 507.51 4-Nitrobenzenesulfonyl 4-Ethoxybenzoate Ethoxy group increases hydrophobicity; nitro sulfonyl adds steric bulk
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate C23H19N3O5S 457.48 4-Methylbenzenesulfonyl 4-Nitrobenzenesulfonate Sulfonate group increases solubility; nitro enhances electron deficiency
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate C25H19F2N2O2S 463.49 4-Methylphenylsulfanyl 2,6-Difluorobenzoate Fluorine atoms improve metabolic stability; sulfanyl reduces polarity

Physicochemical Properties

  • Polarity : The nitro group in the target compound increases polarity compared to ethoxy () or fluorinated analogs ().
  • Solubility : Sulfonate-containing derivatives (e.g., compound in ) exhibit higher aqueous solubility than ester analogs due to ionic character.
  • Thermal Stability : Sulfonyl groups (as in the target compound) enhance thermal stability via strong hydrogen bonding and van der Waals interactions .

Crystallography and Intermolecular Interactions

  • Target Compound : Likely exhibits layered packing due to nitro-benzoate π-stacking and sulfonyl oxygen hydrogen bonding, inferred from similar structures analyzed with SHELXL ().
  • 4-Ethoxybenzoate Analog () : Ethoxy groups may disrupt crystallinity compared to nitro substituents, leading to less dense packing.
  • Sulfonate Derivative () : Ionic sulfonate groups facilitate stronger intermolecular interactions, often resulting in higher melting points.

Research Findings and Trends

  • Crystal Engineering : Studies using Multiwfn () and SHELX () highlight the role of sulfonyl and nitro groups in dictating crystal packing. For example, nitro groups promote face-to-face π-interactions, while sulfonyl groups engage in C–H···O hydrogen bonds .
  • Drug Design : Fluorinated analogs () are prioritized for enhanced bioavailability, whereas nitro derivatives are explored for targeted therapies due to redox activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole core formation via condensation (e.g., using hydrazine derivatives and diketones). Sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group. Esterification with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., THF or DCM) completes the structure. Reaction optimization includes temperature control (e.g., 50–80°C for sulfonylation), catalytic use (e.g., DMAP for esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Key Considerations : Monitor intermediates using TLC and characterize via 1H NMR^1 \text{H NMR} (e.g., pyrazole protons at δ 6.5–8.0 ppm) and IR (sulfonyl S=O stretch at ~1350 cm1^{-1}) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX (SHELXL for refinement, SHELXS for solution) for structure determination. Validate hydrogen bonding with ORTEP-3 for graphical representation .
  • Example : A related pyrazole sulfonate (C23_{23}H19_{19}N3_{3}O5_{5}S) crystallized in a monoclinic system (space group P21_1/c) with key torsion angles <5° between aromatic rings .

Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?

  • Techniques :

  • NMR : 13C NMR^{13}\text{C NMR} to confirm ester carbonyl (~165 ppm) and sulfonyl connectivity.
  • UV-Vis : Monitor nitro group transitions (~270–310 nm).
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 506.12).
    • Advanced Tools : Use Multiwfn for electron localization function (ELF) analysis to map electron density around the nitro and sulfonyl groups .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence its physicochemical stability?

  • Methodology : Perform graph-set analysis (as per Etter’s rules) using crystallographic data. Identify primary motifs like R22(8)\text{R}_2^2(8) for dimeric interactions. For example, sulfonyl O atoms often act as acceptors, while nitro groups participate in C–H···O networks .
  • Impact : Strong intermolecular H-bonding (e.g., N–H···O) correlates with higher melting points (>150°C) and reduced solubility in polar aprotic solvents .

Q. How can computational modeling predict reactivity or biological activity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution (e.g., nitro group’s electron-withdrawing effect).
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s affinity for enzymatic pockets .
    • Validation : Compare computed electrostatic potential surfaces (EPS) with experimental XRD-derived electrostatic properties .

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

  • Case Study : A sulfonamide-pyrazole analog () showed 10-fold higher COX-2 inhibition than its nitrobenzoate counterpart.
  • Resolution :

SAR Analysis : Map substituent effects (e.g., nitro vs. chloro groups) on steric/electronic parameters.

Solubility Testing : Use shake-flask methods to correlate logP values (e.g., nitrobenzoate logP ≈ 3.2 vs. sulfonamide logP ≈ 2.5) with membrane permeability.

Enzyme Assays : Compare IC50_{50} values under standardized conditions (e.g., 37°C, pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.